molecular formula C14H9Cl2N7OS B15109200 2-{[10-(3,4-Dichlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]sulfanyl}acetamide

2-{[10-(3,4-Dichlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]sulfanyl}acetamide

Cat. No.: B15109200
M. Wt: 394.2 g/mol
InChI Key: OTAQJPMANMAGOS-UHFFFAOYSA-N
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Description

This compound features a hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene core, substituted at the 10-position with a 3,4-dichlorophenyl group and at the 5-position with a sulfanyl-linked acetamide moiety. The dichlorophenyl substituent enhances lipophilicity, while the acetamide group may influence solubility and target binding.

Properties

Molecular Formula

C14H9Cl2N7OS

Molecular Weight

394.2 g/mol

IUPAC Name

2-[[10-(3,4-dichlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H9Cl2N7OS/c15-9-2-1-7(3-10(9)16)23-12-8(4-19-23)13-20-21-14(22(13)6-18-12)25-5-11(17)24/h1-4,6H,5H2,(H2,17,24)

InChI Key

OTAQJPMANMAGOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)SCC(=O)N)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[10-(3,4-Dichlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]sulfanyl}acetamide involves multiple steps, starting with the preparation of intermediate compounds. . Industrial production methods may involve the use of specialized equipment and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{[10-(3,4-Dichlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

  • Hexaazatricyclo Derivatives :
    • 12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene ():
  • Substituents: 4-methoxyphenyl and phenyl groups.
  • Single-crystal X-ray studies confirm planar geometry, critical for binding to biological targets . Target Compound:
  • Substituents: 3,4-Dichlorophenyl introduces electron-withdrawing effects, likely improving metabolic stability compared to methoxy or hydroxy groups .

  • Diazatricyclo Derivatives :

    • N-(3,4-dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-trien-10-yl)sulfanyl]acetamide ():
  • Core: Replaces two nitrogen atoms with sulfur (7-thia), reducing hydrogen-bonding capacity.
  • Substituents: 3,4-dimethylphenyl and prop-2-enyl groups.
  • Properties: Higher lipophilicity (XLogP3 = 4.8) compared to hexaazatricyclo analogs, which may affect membrane permeability .

Substituent Effects on Physicochemical Properties

Property Target Compound (Estimated*) 12-(4-Methoxyphenyl)-10-phenyl Analog 7-Thia-9,11-diazatricyclo Analog
Molecular Weight (g/mol) ~450 354.4 425.6
XLogP3 ~5.2 ~3.5 (estimated) 4.8
H-Bond Donors 1 0 1
H-Bond Acceptors 6 6 5
Rotatable Bonds 5 3 6
Topological Polar SA ~115 Ų ~90 Ų 115 Ų

*Estimates based on structural analogs due to lack of direct data.

  • The acetamide linker in the target compound introduces rotatable bonds, which may reduce conformational rigidity but improve solubility .

Spectral and Structural Comparisons

  • NMR Profiling :
    • In analogs like compounds 1 and 7 (), chemical shifts in regions A (positions 39–44) and B (29–36) vary significantly due to substituent changes. For the target compound, the dichlorophenyl group would likely induce downfield shifts in aromatic protons, distinguishable via ¹H-NMR .
  • Crystallographic Data :
    • Hexaazatricyclo derivatives exhibit planar fused-ring systems, as seen in X-ray studies (). The dichlorophenyl group may introduce steric hindrance, altering packing efficiency in crystal lattices .

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